molecular formula C25H40N7NaO19P3S B1140606 Succinyl coenzyme A sodium salt CAS No. 108347-97-3

Succinyl coenzyme A sodium salt

Cat. No.: B1140606
CAS No.: 108347-97-3
M. Wt: 890.6 g/mol
InChI Key: MZSOFLIDFHDGAA-YXKORUMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Succinyl-Coenzyme A (sodium salt) can be synthesized through the decarboxylation of α-ketoglutarate by the enzyme α-ketoglutarate dehydrogenase. This reaction involves the conversion of α-ketoglutarate to succinyl-CoA, which is then converted to its sodium salt form .

Industrial Production Methods

In industrial settings, succinyl-Coenzyme A (sodium salt) is typically produced using recombinant DNA technology. This involves the use of genetically modified microorganisms, such as Escherichia coli, to produce the compound in large quantities. The microorganisms are engineered to express the enzymes required for the biosynthesis of succinyl-CoA, which is then purified and converted to its sodium salt form .

Chemical Reactions Analysis

Types of Reactions

Succinyl-Coenzyme A (sodium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Succinyl-Coenzyme A (sodium salt) has a wide range of applications in scientific research, including:

Mechanism of Action

Succinyl-Coenzyme A (sodium salt) exerts its effects primarily through its role in the citric acid cycle. It is formed by the decarboxylation of α-ketoglutarate and is subsequently converted to succinate by succinyl-CoA synthetase. This conversion is coupled with the generation of guanosine triphosphate (GTP) or ATP, which are essential for cellular energy metabolism . Additionally, succinyl-CoA is involved in the synthesis of heme, where it combines with glycine to form δ-aminolevulinic acid .

Biological Activity

Succinyl coenzyme A (Succinyl-CoA) sodium salt is a pivotal metabolite in various biological processes, particularly in the citric acid cycle and heme synthesis. This article explores its biological activity, applications, and relevant research findings.

Succinyl-CoA sodium salt is a coenzyme A derivative with the molecular formula C25H40N7O19P3SC_{25}H_{40}N_7O_{19}P_3S and a molecular weight of 867.6 g/mol. It is typically supplied as a crystalline solid and is soluble in aqueous buffers, with a solubility of approximately 10 mg/ml in phosphate-buffered saline (PBS) at pH 7.2 .

Role in Metabolism

1. Citric Acid Cycle:
Succinyl-CoA plays a critical role in the citric acid cycle (Krebs cycle), where it is converted to succinate by succinyl-CoA synthetase. This reaction is notable for being one of the few substrate-level phosphorylation events in the cycle, generating GTP or ATP depending on the organism .

2. Heme Biosynthesis:
Succinyl-CoA is essential for the synthesis of δ-aminolevulinic acid (ALA), which is the first step in heme production. This pathway underscores its importance in both energy metabolism and the synthesis of vital biomolecules .

Biological Activities

1. Enzymatic Reactions:
Succinyl-CoA serves as a substrate for various enzymes, including:

  • 5-Aminolevulinate Synthase (ALA Synthase): Catalyzes the condensation of glycine and Succinyl-CoA to form ALA.
  • Acetate:Succinate CoA-Transferase: Involved in anaerobic metabolism, particularly in organisms like Fasciola hepatica, facilitating acetate and propionate production .

2. Non-Enzymatic Succinylation:
It has been utilized for nonenzymatic succinylation of lysine residues in proteins, which can influence protein function and stability .

Table 1: Summary of Key Studies Involving Succinyl-CoA

Study ReferenceFocus AreaFindings
Meister, A. (1968)Enzyme IntermediatesHighlighted the role of acyl phosphates, including Succinyl-CoA, in enzyme catalysis .
Bonkovsky et al. (2013)Heme MetabolismDiscussed the implications of Succinyl-CoA deficiency due to vitamin B12 deficiency on neuromotor functions .
Cayman Chemical Product InformationDetailed biochemical properties and applications of Succinyl-CoA sodium salt .
PMC3133201 Enzyme CharacterizationCharacterized succinyl-CoA synthetase from A. mimigardefordensis, confirming its role in DTDP degradation .

Notable Findings

  • Neuromotor Dysfunction: Deficiency in Succinyl-CoA can lead to significant health issues such as growth retardation and loss of motor skills due to impaired heme synthesis .
  • Enzyme Specificity: Research indicates that succinyl-CoA synthetases exhibit varied nucleotide specificity across different organisms, impacting metabolic efficiency .

Applications

Succinyl-CoA sodium salt has diverse applications in biochemical research:

  • Metabolic Studies: Used to investigate metabolic pathways related to porphyrias and other metabolic disorders .
  • Biochemical Assays: Serves as a substrate for studying enzyme kinetics and specificity in various metabolic reactions .
  • Protein Modification: Employed for succinylating proteins to study post-translational modifications and their effects on protein function.

Properties

CAS No.

108347-97-3

Molecular Formula

C25H40N7NaO19P3S

Molecular Weight

890.6 g/mol

IUPAC Name

sodium;4-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoate

InChI

InChI=1S/C25H40N7O19P3S.Na/c1-25(2,20(38)23(39)28-6-5-14(33)27-7-8-55-16(36)4-3-15(34)35)10-48-54(45,46)51-53(43,44)47-9-13-19(50-52(40,41)42)18(37)24(49-13)32-12-31-17-21(26)29-11-30-22(17)32;/h11-13,18-20,24,37-38H,3-10H2,1-2H3,(H,27,33)(H,28,39)(H,34,35)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42);/t13-,18-,19-,20+,24-;/m1./s1

InChI Key

MZSOFLIDFHDGAA-YXKORUMSSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)[O-])O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na]

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(=O)O)O.[Na]

Origin of Product

United States

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